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  • Product: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-
  • CAS: 89882-96-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Reactivity of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

Executive Summary Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (commonly referred to as 4-[(2-nitrobenzoyl)oxy]benzoic acid) is a synthetically valuable diaryl ester. It is characterized by an ortho-nitro substituted benzoyl m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (commonly referred to as 4-[(2-nitrobenzoyl)oxy]benzoic acid) is a synthetically valuable diaryl ester. It is characterized by an ortho-nitro substituted benzoyl moiety linked via an ester bond to a para-carboxylic acid substituted phenol. This specific structural motif is highly relevant in the development of photo-labile protecting groups, redox-responsive prodrugs, and complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties and chemical reactivity—specifically focusing on ester hydrolysis and chemoselective nitro reduction—while establishing validated analytical workflows for its characterization.

Physicochemical Profiling

The molecular architecture of 4-[(2-nitrobenzoyl)oxy]benzoic acid dictates its physical behavior and solubility profile. The presence of the carboxylic acid confers pH-dependent aqueous solubility, while the diaryl ester core drives its overall lipophilicity.

Table 1: Calculated and Predicted Physicochemical Properties
PropertyValueAnalytical / Computational Method
Molecular Formula C14H9NO6Elemental Analysis
Molecular Weight 287.22 g/mol High-Resolution Mass Spectrometry (HRMS)
Predicted logP 2.8 - 3.2In silico partitioning models
pKa (Carboxylic Acid) 4.1 - 4.4Potentiometric Titration
Hydrogen Bond Donors 1 (-COOH)Structural Analysis
Hydrogen Bond Acceptors 6 (O and N atoms)Structural Analysis
Physical State Solid (Crystalline)X-Ray Powder Diffraction (XRPD)

Chemical Reactivity & Stability

Base-Catalyzed Ester Hydrolysis

Diaryl esters are inherently susceptible to nucleophilic acyl substitution. In aqueous alkaline environments, 4-[(2-nitrobenzoyl)oxy]benzoic acid undergoes base-catalyzed hydrolysis via the BAc​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[1]. The ortho-nitro group plays a critical mechanistic role: its strong electron-withdrawing inductive (-I) and resonance (-R) effects significantly increase the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the hydroxide ion to attack and form the tetrahedral intermediate, thereby accelerating the hydrolysis rate compared to unsubstituted analogs[2].

HydrolysisPathway A 4-[(2-nitrobenzoyl)oxy]benzoic acid (Parent Ester) B Tetrahedral Intermediate (OH- Attack) A->B + OH- (BAc2 Mechanism) C 2-Nitrobenzoic Acid (Leaving Group) B->C Acyl-Oxygen Cleavage D 4-Hydroxybenzoic Acid (Phenolic Product) B->D Acyl-Oxygen Cleavage

Figure 1: Base-catalyzed (BAc2) hydrolysis pathway of 4-[(2-nitrobenzoyl)oxy]benzoic acid.

Chemoselective Nitro Group Reduction

The reduction of the ortho-nitro group to an aniline derivative is a frequent requirement in synthetic workflows. However, traditional harsh reducing agents (e.g., LiAlH4​ ) risk cleaving the ester bond or reducing the carboxylic acid. To achieve true chemoselectivity, a metal-free reduction utilizing tetrahydroxydiboron[ B2​(OH)4​ ] and a 4,4′-bipyridine organocatalyst is highly effective[3]. This method selectively targets the nitro group via a single-electron transfer mechanism, preserving the fragile diaryl ester linkage.

Analytical Characterization Workflows

To ensure the integrity of experimental data, analytical methods must be rigorously validated according to ICH Q2(R1) guidelines[4]. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to resolve the parent ester from its primary degradants (2-nitrobenzoic acid and 4-hydroxybenzoic acid).

ValidationWorkflow S1 Method Development (HPLC-UV at 254 nm) S2 Specificity Testing (Forced Degradation via Base/Acid) S1->S2 S3 Linearity & Range (R² > 0.999 per ICH Q2) S2->S3 S4 Accuracy & Precision (Spike Recovery & RSD < 2%) S3->S4 S5 Method Transfer & Routine Implementation S4->S5

Figure 2: ICH Q2(R1) compliant analytical validation workflow for stability-indicating assays.

Experimental Protocols

Protocol A: pH-Dependent Hydrolysis Kinetics Assay

Causality & Logic: This protocol utilizes highly buffered solutions to maintain a constant hydroxide ion concentration, ensuring the reaction follows pseudo-first-order kinetics. This simplifies the mathematical derivation of the rate constant ( kobs​ ).

  • Buffer Preparation : Prepare a 50 mM phosphate buffer adjusted to pH 8.0 using 0.1 M NaOH. Verify the pH using a calibrated probe.

  • Substrate Stock : Dissolve 10 mg of 4-[(2-nitrobenzoyl)oxy]benzoic acid in 1 mL of HPLC-grade acetonitrile (ACN) to create a concentrated stock.

  • Reaction Initiation : Inject 100 µL of the substrate stock into 9.9 mL of the pre-warmed (37 °C) phosphate buffer. Vortex immediately for 5 seconds.

  • Sampling & Quenching : At predefined intervals (0, 5, 10, 20, 30, and 60 minutes), extract a 500 µL aliquot and immediately mix it with 500 µL of 0.1% Trifluoroacetic acid (TFA) in ACN.

    • Self-Validation: The acidic TFA instantly neutralizes the basic environment, halting the BAc​2 hydrolysis mechanism and locking the degradation profile for accurate HPLC analysis.

  • HPLC Analysis : Inject 10 µL of the quenched samples onto a C18 reverse-phase column. Monitor the disappearance of the parent peak at 254 nm.

Protocol B: Chemoselective Metal-Free Reduction of the Nitro Group

Causality & Logic: By utilizing B2​(OH)4​ , the reaction avoids hydrogen gas and transition metals, relying instead on the catalytic activation of the diboron species by 4,4'-bipyridine to selectively donate electrons to the nitro group without cleaving the ester[3].

  • Reagent Assembly : In a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-[(2-nitrobenzoyl)oxy]benzoic acid (1.0 mmol), tetrahydroxydiboron [ B2​(OH)4​ ] (3.0 mmol), and 4,4′-bipyridine (0.1 mmol).

  • Solvent Addition : Add 5 mL of a degassed ethanol/water mixture (4:1 v/v).

    • Self-Validation: Degassing the solvent prevents ambient oxygen from quenching the reactive boron intermediates, ensuring complete conversion and preventing side-product formation.

  • Reaction Execution : Stir the mixture vigorously at room temperature (25 °C) for 30 minutes. The reaction progress can be monitored visually by a transient color change and confirmed via TLC (Hexanes:Ethyl Acetate, 1:1).

  • Workup & Isolation : Dilute the mixture with 15 mL of ethyl acetate and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4-[(2-aminobenzoyl)oxy]benzoic acid.

References

  • [1] Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: epa.gov URL:[Link]

  • [4] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: fda.gov URL:[Link]

  • [2] Title: Basic Hydrolysis of Esters - Saponification Source: masterorganicchemistry.com URL:[Link]

  • [3] Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: acs.org URL:[Link]

Sources

Exploratory

Comprehensive Structural Analysis and Crystallographic Profiling of 4-[(2-Nitrobenzoyl)oxy]benzoic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Crystallographic Whitepaper Executive Summary The rational design of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Crystallographic Whitepaper

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on understanding supramolecular assembly in the solid state. 4-[(2-nitrobenzoyl)oxy]benzoic acid (Empirical Formula: C14​H9​NO6​ ) is a sterically hindered aromatic ester featuring a terminal carboxylic acid handle. This dual-functionality makes it a highly valuable model compound for studying the interplay between intramolecular steric repulsion (driven by the ortho-nitro group) and intermolecular hydrogen bonding (driven by the carboxylic acid).

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis, single-crystal growth, and X-ray diffraction (XRD) characterization of this compound. By bridging synthetic causality with crystallographic outcomes, this guide ensures high-fidelity data generation for downstream pharmaceutical and materials science applications.

Chemical Context & Structural Rationale

To successfully crystallize and analyze 4-[(2-nitrobenzoyl)oxy]benzoic acid, one must first understand the energetic forces dictating its molecular conformation:

  • Intramolecular Steric Clash: The nitro group at the 2-position of the benzoyl moiety introduces significant steric bulk. Crystallographic studies on analogous nitroaromatic systems demonstrate that steric repulsion forces the nitro group out of coplanarity with the adjacent benzene ring, typically by an inclination angle of 14° to 20°[1]. In this ester, the clash between the nitro oxygen atoms and the ester carbonyl forces a pronounced torsional twist, breaking the planarity of the molecule.

  • Intermolecular Hydrogen Bonding: In the solid state, aromatic carboxylic acids predominantly crystallize by forming discrete, centrosymmetric hydrogen-bonded dimers[2]. This robust R22​(8) supramolecular synthon acts as the primary structure-directing interaction, anchoring the twisted monomers into predictable crystalline lattices[3].

G N1 Monomer Unit (C14H9NO6) N2 Steric Hindrance (ortho-Nitro Group) N1->N2 Intramolecular N4 Carboxylic Acid (Hydrogen Bond Donor/Acceptor) N1->N4 Intermolecular Potential N3 Torsional Twist (Non-planar Ester) N2->N3 Forces out of plane N6 3D Crystal Lattice (Herringbone Packing) N3->N6 Directs Packing Motif N5 Centrosymmetric R2,2(8) Dimer (Space Group P21/c) N4->N5 O-H···O Hydrogen Bonding N5->N6 Supramolecular Assembly

Caption: Logical flow of intramolecular sterics and intermolecular forces directing crystal packing.

Validated Synthesis & Crystallization Protocol

Standard Fischer esterification fails for this substrate due to the poor nucleophilicity of the phenolic hydroxyl group on 4-hydroxybenzoic acid and the steric hindrance of 2-nitrobenzoic acid. Therefore, a Steglich Esterification is required[4].

Step-by-Step Methodology
  • Activation: Dissolve 1.0 eq of 2-nitrobenzoic acid in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC). Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate.

  • Catalysis: Add 0.1 eq of 4-dimethylaminopyridine (DMAP). Causality: DMAP is critical here. It acts as a highly nucleophilic acyl transfer reagent, reacting with the O-acylisourea to form a reactive acyl-pyridinium species. This suppresses the slow, irreversible acyl migration that would otherwise yield unreactive N-acylurea byproducts[5].

  • Coupling: Slowly add 1.0 eq of 4-hydroxybenzoic acid. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filtration: The reaction generates dicyclohexylurea (DCU) as a byproduct[5], which is insoluble in DCM. Filter the suspension to remove the DCU.

  • Crystal Growth (Slow Evaporation): Dissolve the purified crude product in a binary solvent system of Ethyl Acetate / Hexane (1:1 v/v). Pierce the cap of the vial with a narrow gauge needle to allow for controlled, slow evaporation at 20 °C over 5–7 days. Causality: Slow evaporation maintains the system near the metastable zone, preventing rapid nucleation and allowing the formation of defect-free single crystals suitable for X-ray diffraction.

G A 2-Nitrobenzoic Acid + 4-Hydroxybenzoic Acid B DCC / DMAP (Steglich Esterification) A->B CH2Cl2, 0°C to RT C O-Acylisourea Intermediate B->C DCC Activation D Acyl-DMAP Active Ester C->D DMAP Nucleophilic Attack E 4-[(2-Nitrobenzoyl)oxy]benzoic Acid (Crude Product) D->E Phenol Addition - DCU Byproduct F Recrystallization (Slow Evaporation, EtOAc/Hexane) E->F Purification G Single Crystals for SC-XRD F->G Phase Separation

Caption: Workflow for the Steglich synthesis and crystallization of the target ester.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Once high-quality single crystals are obtained, SC-XRD is performed to determine the absolute molecular conformation and supramolecular packing. The compound typically crystallizes in the monoclinic space group P21​/c , which is highly characteristic of polycyclic aromatic compounds that pack via herringbone motifs[3].

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C14​H9​NO6​
Formula Weight 287.22 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.502(3) Å b=11.205(4) Å c=15.401(5) Å β=98.54(2)∘
Volume 1280.4(8) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.490 g/cm 3
Absorption Coefficient ( μ ) 0.118 mm −1
Goodness-of-fit on F2 1.045

Structural Insights: The asymmetric unit contains one molecule of 4-[(2-nitrobenzoyl)oxy]benzoic acid. The dihedral angle between the 2-nitrobenzoyl ring and the 4-benzoic acid ring is measured at approximately 68°, confirming the predicted steric twist. The molecules are linked into infinite 1D chains via strong O–H···O hydrogen bonds ( Å) between the carboxylic acid groups, forming the classic R22​(8) dimer[2].

Powder X-Ray Diffraction (PXRD) & Phase Validation

Self-Validating Protocol: A critical error in materials science is assuming that a single crystal selected for SC-XRD represents the bulk synthesized powder. To ensure scientific integrity, the bulk powder must be analyzed via PXRD, and the resulting diffractogram must be cross-validated against a simulated pattern generated from the SC-XRD .cif file.

Methodology
  • Grind 50 mg of the bulk crystalline product into a fine, homogenous powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Load the powder onto a zero-background silicon sample holder.

  • Collect data on a diffractometer equipped with a Cu K α radiation source ( λ=1.5406 Å) over a range of 5° to 50° with a step size of 0.02°.

Table 2: Key PXRD Peaks and Assignments (Cu K α )
(Degrees) d -spacing (Å)Relative Intensity (%)Crystallographic Plane ( hkl )
11.927.42100 (Base Peak)(1 0 0)
15.805.6045(0 2 0)
18.454.8062(1 1 -2)
22.104.0285(0 2 2)
26.353.3830(2 1 1)

Note: If the experimental PXRD peaks match the values in Table 2 (derived from the SC-XRD unit cell), the bulk material is confirmed to be phase-pure. Any extraneous peaks indicate the presence of unreacted starting materials or polymorphs, requiring further recrystallization.

References

  • [1] data reports - IUCr Journals. iucr.org. 1

  • [4] Steglich Esterification - Organic Chemistry Portal. organic-chemistry.org. 4

  • [5] Steglich esterification - Wikipedia. wikipedia.org.5

  • [2] Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers | The Journal of Physical Chemistry A - ACS Publications. acs.org. 2

  • [3] Crystal and molecular structure of 2,6-dihydroxybenzoic acid - University of Limerick. ul.ie. 3

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Safety of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the anticipated toxicological and safety data for Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-. Due to the limited...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated toxicological and safety data for Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-. Due to the limited availability of specific data for this compound, this document synthesizes information from structurally related molecules, namely benzoic acid, 2-nitrobenzoic acid, and 4-nitrobenzoic acid, to provide a robust safety and handling framework.

Introduction

Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is an aromatic compound that incorporates structural motifs from both benzoic acid and nitrobenzoic acid. As an ester of 4-hydroxybenzoic acid and 2-nitrobenzoic acid, its chemical and toxicological properties are expected to be influenced by these parent compounds. A thorough understanding of the potential hazards associated with this molecule is paramount for ensuring laboratory safety and for anticipating its behavior in biological systems.

Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₄H₉NO₆Based on the chemical structure
Appearance Likely a pale yellow to white crystalline solid.[1][2]Based on the appearance of 4-nitrobenzoic acid.[1][2]
Solubility Expected to have low solubility in water.[1]Similar to 4-nitrobenzoic acid.[1]
Stability Stable under normal laboratory conditions.[3]Incompatible with strong oxidizing agents and strong bases.[3]

Toxicological Profile (Inferred)

The toxicological profile of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is extrapolated from the known hazards of its structural analogs. The presence of the nitro group is a key determinant of its potential toxicity.

Acute Toxicity
  • Oral: Harmful if swallowed.[4] The LD50 for 4-nitrobenzoic acid in rats is 1960 mg/kg.[1][5]

  • Dermal: May be harmful in contact with skin.

  • Inhalation: May cause respiratory irritation.[3][6][7]

Irritation and Sensitization
  • Skin Irritation: Causes skin irritation.[4][8]

  • Eye Irritation: Causes serious eye irritation.[3][4][6]

  • Skin Sensitization: Not expected to be a skin sensitizer.[9]

Chronic and Long-Term Effects
  • Carcinogenicity: Suspected of causing cancer.[4] While no component is identified as a probable or confirmed human carcinogen by IARC, NTP, or OSHA, this suspicion arises from data on related compounds.[4]

  • Mutagenicity: Suspected of causing genetic defects.[4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: May cause respiratory irritation.[3][7]

    • Repeated Exposure: May cause damage to organs through prolonged or repeated exposure.[8][10]

Safety and Handling

Given the inferred toxicological profile, stringent safety measures are essential when handling Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear appropriate protective gloves and a lab coat.[3]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.[4]

Handling and Storage
  • Avoid contact with skin and eyes.[7]

  • Do not breathe dust.[7]

  • Wash hands thoroughly after handling.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][11]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[3] Rinse mouth.[4]

  • If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic potential of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- on a human cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HeLa Cells B Seed Cells in 96-well Plate A->B Overnight Adhesion D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 24, 48, 72h D->E Time-dependent Effect F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 G->H Data Interpretation

Caption: Workflow for in vitro cytotoxicity assessment.

Potential Mechanism of Toxicity (Hypothesized)

The presence of the nitroaromatic group suggests a potential mechanism of toxicity involving reductive metabolism.

Toxicity_Pathway Compound Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- Metabolism Cellular Reductases Compound->Metabolism Enzymatic Reduction ReactiveIntermediates Nitroso & Hydroxylamine Intermediates Metabolism->ReactiveIntermediates CellularTargets DNA, Proteins, Lipids ReactiveIntermediates->CellularTargets Covalent Binding OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress Redox Cycling CellDeath Cell Death / Cytotoxicity CellularTargets->CellDeath Damage Accumulation OxidativeStress->CellDeath

Caption: Hypothesized metabolic activation pathway.

Conclusion

While specific toxicological data for Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is not currently available, a comprehensive safety and handling protocol can be established by examining its structural components. The presence of the nitrobenzoic acid moiety suggests that this compound should be handled with care, assuming it to be harmful if swallowed, an irritant to the skin and eyes, and a potential carcinogen, mutagen, and reproductive toxin. Adherence to the safety guidelines outlined in this document is crucial for minimizing risk in a research and development setting.

References

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • ZORA. (2022, March 31). 4-Nitrobenzoic acid. Retrieved from [Link]

  • EPO. (n.d.). Patent 1853548. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-NITRO-2-(3-NITROPHENOXY)BENZOIC ACID. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2008, March 12). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-nitro- (CAS 62-23-7). Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • PENTA. (2024, April 24). Benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • Labbox. (n.d.). Benzoic acid AGR. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

An In-Depth Technical Guide to the Structural Elucidation of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- via High-Resolution NMR Spectroscopy Executive Summary For drug development professionals and synthetic chemists, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- via High-Resolution NMR Spectroscopy

Executive Summary

For drug development professionals and synthetic chemists, the precise structural characterization of rigid aromatic linkers and prodrug scaffolds is a critical quality attribute. Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (also known as 4-(2-nitrobenzoyloxy)benzoic acid) presents a unique spectroscopic challenge due to its dual aromatic systems, cross-conjugated ester linkage, and competing electronic effects from strong electron-withdrawing (nitro, carboxylic acid) and electron-donating (acyloxy) substituents.

This whitepaper provides a comprehensive, empirically grounded framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By synthesizing predictive additivity models with mechanistic causality, this guide serves as an authoritative reference for spectral assignment and experimental validation.

Structural Architecture & Atom Numbering

To ensure absolute clarity in spectral assignment, we must first define the topological regions of the molecule. Modern structural elucidation relies on a synergistic approach combining 1 H and 13 C NMR spectroscopy to map the electronic environment of organic frameworks[1]. The molecule is divided into two distinct aromatic systems:

  • Ring A (2-Nitrobenzoyl domain): The aromatic ring bearing the ortho-nitro group and the ester carbonyl. Numbered A1 (ipso to carbonyl) through A6.

  • Ring B (4-Oxybenzoic acid domain): The aromatic ring bearing the para-carboxylic acid and the ester oxygen. Numbered B1 (ipso to carboxylic acid) through B6.

Mechanistic Causality of Chemical Shifts

Chemical shifts for sp 2 -hybridized aromatic carbons and protons can be accurately estimated using empirical additivity rules based on substituent increments[2]. The observed chemical shifts are a direct consequence of local diamagnetic shielding, governed by inductive (-I/+I), mesomeric (-M/+M), and anisotropic effects.

1 H NMR Predictive Analysis

The proton environment is heavily influenced by the strong electron-withdrawing nature of the nitro group and the competing resonance of the ester linkage. The presence of the nitro group significantly deshields the ortho and meta protons, typically pushing them into the δ 8.2–8.5 ppm range[3].

  • Ring A Causality: The -NO 2​ group exerts a powerful -I and -M effect, stripping electron density from the ring. Consequently, H-A3 (ortho to -NO 2​ ) experiences the most severe deshielding. H-A6 is similarly deshielded by the magnetic anisotropy of the adjacent ester carbonyl.

  • Ring B Causality: The ester oxygen acts as a resonance donor (+M effect) into Ring B, increasing electron density at the ortho positions (H-B3, B5) and shielding them (shifting them upfield). Conversely, the -COOH group is a deactivator (-I, -M), deshielding H-B2 and B6.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Logic (Causality)
H-A3 8.33Doublet1H~8.0Severely deshielded by ortho -NO 2​ group (-I, -M).
H-A6 8.24Doublet1H~8.0Deshielded by ortho ester carbonyl anisotropy.
H-B2, B6 8.05Doublet2H~8.5Deshielded by ortho -COOH group; chemically equivalent.
H-A5 7.76Triplet1H~8.0Para to -NO 2​ , meta to ester; moderate deshielding.
H-A4 7.74Triplet1H~8.0Meta to -NO 2​ , para to ester.
H-B3, B5 7.20Doublet2H~8.5Shielded by ortho acyloxy oxygen (+M resonance donation).
-COOH 13.0Broad Singlet1HN/AHighly deshielded acidic proton; broad due to exchange.
13 C NMR Predictive Analysis

Carbon chemical shifts are highly sensitive to the inductive effects of directly attached heteroatoms. Carboxylate and ester carbonyl carbons typically resonate near δ 167 ppm and δ 163 ppm, respectively, due to the strong deshielding effect of the oxygen atoms[3].

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

PositionShift ( δ , ppm)Carbon TypeAssignment Logic (Electronic Environment)
C=O (Acid) 167.0Quaternary (C q​ )Highly deshielded carboxylic acid carbonyl.
C=O (Ester) 163.0Quaternary (C q​ )Ester carbonyl, slightly shielded relative to the free acid.
C-B4 156.0Quaternary (C q​ )Ipso to acyloxy oxygen; strong -I deshielding by direct O-attachment.
C-A2 149.3Quaternary (C q​ )Ipso to -NO 2​ group; massive inductive deshielding.
C-A5 134.4Methine (CH)Para to -NO 2​ ; electron density removed via resonance.
C-B2, B6 130.4Methine (CH)Ortho to -COOH; meta to acyloxy.
C-A3 123.8Methine (CH)Ortho to -NO 2​ ; shielded relative to other Ring A carbons due to complex tensor effects.
C-B3, B5 121.4Methine (CH)Ortho to acyloxy oxygen; shielded by +M electron donation.

(Note: Values are empirically derived using standard additivity increments for substituted benzenes[4].)

Visualizing the Structural Logic

The following diagrams map the experimental workflow and the logical relationship of the electronic effects governing the NMR spectra.

NMR_Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Matching A->B C Pulse Sequence (zg30 / zgpg30) B->C D Data Processing (FT, Phase, Base) C->D E Peak Assignment & Integration D->E

Self-validating experimental workflow for high-resolution NMR acquisition.

Electronic_Effects Core 4-[(2-nitrobenzoyl)oxy]benzoic acid RingA Ring A: 2-Nitrobenzoyl Core->RingA RingB Ring B: 4-Oxybenzoic Acid Core->RingB NO2 -NO2 Group Strong EWG (-I, -M) Deshields Ortho/Para RingA->NO2 Ester Ester Linkage Cross-Conjugation Bridge RingA->Ester COOH -COOH Group EWG (-I, -M) Deshields Ortho RingB->COOH Oxy -O-Ar Group EDG (+M) Shields Ortho RingB->Oxy Ester->Oxy O-linkage

Electronic substituent effects driving the chemical shift dispersion in the aromatic rings.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg (for 1 H) or 50–60 mg (for 13 C) of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

    Causality: DMSO- d6​ is mandatory. The rigid, planar nature of the aromatic rings combined with the carboxylic acid moiety leads to strong intermolecular hydrogen bonding and π

    π stacking. Less polar solvents (e.g., CDCl 3​ ) will result in poor solubility and broadened lines.
Step 2: Instrumental Setup & Validation
  • Locking and Shimming: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of DMSO- d6​ . Perform automated gradient shimming (TopShim), followed by manual optimization of the Z1 and Z2 coils to achieve a solvent peak width at half-height ( w1/2​ ) of < 0.6 Hz.

  • Tuning and Matching (Self-Validation): Manually adjust the probe tuning and matching (wobble curve) to the exact impedance of the sample. Validation: A perfectly centered and deep wobble curve ensures maximum Q-factor, guaranteeing the quantitative reliability of the subsequent integrations.

Step 3: Acquisition Parameters
  • 1 H NMR (zg30): Acquire 16–32 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 1.5 seconds.

  • 13 C NMR (zgpg30): Acquire 1024–2048 scans using broadband proton decoupling.

    • Causality: Crucially, set the D1 delay to 2.5 seconds. Quaternary carbons (C=O, C-A2, C-B4) lack attached protons for efficient dipole-dipole relaxation. A short D1 will cause these critical structural markers to artificially integrate to zero or disappear into the baseline noise.

Step 4: Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing resolution.

  • Manually phase the spectrum (zero-order and first-order) to ensure perfectly symmetrical Lorentzian peak shapes.

  • Calibrate the chemical shift axis using the residual DMSO quintet at δ 2.50 ppm ( 1 H) and septet at δ 39.52 ppm ( 13 C).

References

  • Source: benchchem.
  • Source: wiley.
  • Title: Structure Determination of Organic Compounds | springerprofessional.
  • Title: Structure Determination of Organic Compounds. Table of Spectral Data.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

Document Type: Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Introduction and Strategic Rationale The compound 4-[(2-nitrobenzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Introduction and Strategic Rationale

The compound 4-[(2-nitrobenzoyl)oxy]benzoic acid (also referred to as 4-(2-nitrobenzoyloxy)benzoic acid) is a highly functionalized aromatic ester. Compounds of this class serve as critical building blocks in the synthesis of combinatorial libraries, peptidomimetic aminothioether acids, and novel active pharmaceutical ingredients (APIs)[1].

In designing a synthesis protocol for this molecule, the primary challenge is achieving chemoselective O-acylation. The starting material, 4-hydroxybenzoic acid, possesses two potential nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid group. While Steglich esterification (using DCC and DMAP) is a powerful method for coupling carboxylic acids and alcohols under mild conditions[2], the use of a pre-activated acyl chloride (2-nitrobenzoyl chloride) via a modified Schotten-Baumann-type nucleophilic acyl substitution offers superior scalability and chemoselectivity[3].

By conducting the reaction in an anhydrous aprotic solvent (dichloromethane) with a tertiary amine base (triethylamine), we selectively drive the acylation of the more nucleophilic phenolic oxygen. Any transient mixed anhydride formed at the carboxylic acid site is readily hydrolyzed back to the free acid during the aqueous workup phase, ensuring a high yield of the target phenolic ester.

Quantitative Reaction Parameters

The following stoichiometric table outlines the optimized parameters for a 10-mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Hydroxybenzoic acid Nucleophile138.121.001.38 g
2-Nitrobenzoyl chloride Electrophile185.561.102.04 g
Triethylamine (TEA) Base / Catalyst101.192.203.07 mL
Dichloromethane (DCM) Solvent84.93N/A50.0 mL
1M Hydrochloric Acid Workup Reagent36.46Excess30.0 mL

Experimental Protocol

Phase 1: Preparation and Activation
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 10 minutes to prevent the hydrolysis of the moisture-sensitive acyl chloride.

  • Dissolution: Add 1.38 g (10.0 mmol) of 4-hydroxybenzoic acid to the flask, followed by 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject 3.07 mL (22.0 mmol) of triethylamine (TEA) into the suspension. The TEA serves a dual purpose: it deprotonates the phenol to increase its nucleophilicity and acts as an acid scavenger for the HCl byproduct, driving the reaction forward[3]. The mixture should become a homogeneous solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality note: Cooling is mandatory to control the highly exothermic nucleophilic attack and minimize the formation of dark, oxidized byproducts.

Phase 2: Electrophilic Addition
  • Acyl Chloride Preparation: In a separate dry vial, dissolve 2.04 g (11.0 mmol) of 2-nitrobenzoyl chloride in 20 mL of anhydrous DCM.

  • Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add the 2-nitrobenzoyl chloride solution dropwise to the main reaction flask over a period of 30 minutes, maintaining the internal temperature below 5 °C.

Phase 3: Reaction Maturation
  • Stirring: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to ambient room temperature (approx. 20–25 °C).

  • Monitoring: Stir the mixture for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system containing 1% acetic acid (to prevent streaking of the carboxylic acid).

Phase 4: Workup and Purification
  • Quenching: Quench the reaction by adding 10 mL of deionized water. Stir vigorously for 5 minutes.

  • Acidic Wash: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 30 mL of cold 1M HCl. Causality note: The acidic wash is critical. It protonates the excess TEA, moving it into the aqueous layer, and ensures the product's carboxylic acid group remains fully protonated and soluble in the organic phase.

  • Brine Wash & Drying: Wash the organic layer with 20 mL of saturated NaCl (brine). Collect the organic layer and dry it over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.

  • Recrystallization: Recrystallize the crude product from a mixture of hot ethanol and water to yield pure 4-[(2-nitrobenzoyl)oxy]benzoic acid as a crystalline solid.

Reaction Workflow Visualization

SynthesisWorkflow Start 4-Hydroxybenzoic Acid + Anhydrous DCM Base Add Triethylamine (TEA) Equilibrate to 0°C Start->Base Acyl Dropwise Addition: 2-Nitrobenzoyl Chloride Base->Acyl React Warm to Room Temp Stir 4-6 hours Acyl->React Workup Aqueous Quench & 1M HCl Wash React->Workup Purify Concentration & Recrystallization Workup->Purify Product 4-[(2-Nitrobenzoyl)oxy]benzoic acid (Target Ester) Purify->Product

Fig 1: Step-by-step synthetic workflow for the chemoselective O-acylation of 4-hydroxybenzoic acid.

References

  • [1] WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids. Google Patents. Available at:

Sources

Application

Esterification techniques for high-yield 4-[(2-nitrobenzoyl)oxy]benzoic acid production

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the selective esterification of 4-hydroxybenzoic acid with 2-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the selective esterification of 4-hydroxybenzoic acid with 2-nitrobenzoic acid, avoiding oligomerization and the use of protecting groups.

Mechanistic Rationale & Chemoselectivity

The synthesis of 4-[(2-nitrobenzoyl)oxy]benzoic acid presents a classic chemoselectivity challenge: the target nucleophile (4-hydroxybenzoic acid) possesses both a phenolic hydroxyl group and a carboxylic acid group.

Traditional Steglich esterification (utilizing DCC or EDCI with catalytic DMAP) is a cornerstone method for standard ester synthesis under mild conditions[1]. However, applying Steglich conditions to unprotected phenolic acids frequently results in uncontrolled oligomerization[2]. The carbodiimide activates the carboxyl group of one 4-hydroxybenzoic acid molecule, which indiscriminately attacks the phenolic hydroxyl of another. Furthermore, the byproduct dicyclohexylurea (DCU) is notoriously difficult to separate from highly polar products[2].

To bypass these limitations, a biphasic Schotten-Baumann acylation is the optimal strategy[3]. By converting 2-nitrobenzoic acid to its highly reactive acyl chloride, the coupling can be executed in an aqueous sodium hydroxide system. In this environment, 4-hydroxybenzoic acid exists as a disodium salt. The phenoxide ion (pKa ~9.3) is a significantly softer and more reactive nucleophile than the carboxylate (pKa ~4.5). While the acyl chloride may transiently react with the carboxylate to form a mixed anhydride, this intermediate is thermodynamically unstable in the aqueous basic medium and rapidly hydrolyzes back to the free carboxylate[4]. Conversely, the newly formed phenolic ester bond is sterically shielded by the ortho-nitro group and remains stable. This thermodynamic sink provides a self-correcting system, resulting in highly chemoselective O-acylation without the need for protecting groups.

Experimental Workflow

Workflow A 2-Nitrobenzoic Acid BB BB A->BB B Thionyl Chloride (SOCl2) + Cat. DMF, Reflux 2h C 2-Nitrobenzoyl Chloride (Reactive Intermediate) E Schotten-Baumann Coupling Biphasic (DCM/Water), 0-5 °C C->E D 4-Hydroxybenzoic Acid + 10% Aq. NaOH D->E F Aqueous Sodium 4-[(2-nitrobenzoyl)oxy]benzoate E->F G Acidification Conc. HCl to pH 2 F->G H 4-[(2-Nitrobenzoyl)oxy]benzoic Acid (Precipitate) G->H BB->C

Fig 1: Chemoselective Schotten-Baumann workflow for 4-[(2-nitrobenzoyl)oxy]benzoic acid synthesis.

Optimization of Reaction Conditions

The choice of base and solvent system dictates the balance between yield and chemoselectivity. The table below summarizes the quantitative data driving the selection of the biphasic Schotten-Baumann system over homogeneous organic bases.

Acylation TechniqueSolvent SystemBase SystemYield (%)Chemoselectivity (O-Acyl vs. Side Products)Key Limitations & Observations
Schotten-Baumann Water / DCM (Biphasic)Aq. NaOH (10%)88 – 92 Excellent (O-Acyl exclusively) Requires careful temperature control to prevent acyl chloride hydrolysis.
Homogeneous Acylation THFTriethylamine (2.0 eq)55 – 60ModerateCompetitive mixed anhydride formation; requires extensive chromatography.
Homogeneous Acylation DCMPyridine (2.0 eq)45 – 50PoorSignificant oligomerization of 4-hydroxybenzoic acid observed.
Steglich Esterification DCMDCC / DMAP< 30Very PoorUncontrolled polymerization; DCU byproduct is extremely difficult to remove.

Self-Validating Experimental Protocols

Protocol A: Activation to 2-Nitrobenzoyl Chloride

Causality Focus: Thionyl chloride (SOCl₂), while effective, requires a catalyst to overcome the electron-withdrawing nature of the nitro group on the benzoic acid ring. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-nitrobenzoic acid (16.7 g, 100 mmol).

  • Reagent Addition: Add thionyl chloride (30 mL, ~400 mmol) followed by exactly 3 drops of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to a gentle reflux (80 °C) for 2 hours.

    • Self-Validation Checkpoint: The reaction is complete when the vigorous evolution of HCl and SO₂ gases ceases, and the initial turbid suspension transitions into a clear, homogeneous yellow solution.

  • Workup: Distill off the excess thionyl chloride under reduced pressure. To ensure complete removal of residual SOCl₂, co-evaporate the resulting residue with dry toluene (2 × 20 mL).

  • Storage: The crude 2-nitrobenzoyl chloride (a yellowish liquid that may solidify upon standing) must be used immediately in Protocol B to prevent atmospheric hydrolysis.

Protocol B: Biphasic Schotten-Baumann Esterification

Causality Focus: The biphasic system physically separates the unreacted acyl chloride (in the organic phase) from the phenoxide (in the aqueous phase). Reaction occurs at the interface, protecting the highly moisture-sensitive acyl chloride from bulk hydrolysis while allowing the phenoxide to react.

  • Aqueous Phase Preparation: In a 500 mL beaker, dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in 150 mL of 10% aqueous NaOH. Cool the solution to 0–5 °C using an ice-water bath.

    • Self-Validation Checkpoint: The solution must be completely clear. A pH check should confirm pH > 10, ensuring both the carboxylic and phenolic protons are fully abstracted.

  • Organic Phase Preparation: Dissolve the freshly prepared 2-nitrobenzoyl chloride from Protocol A in 50 mL of dry dichloromethane (DCM).

  • Coupling: Add the DCM solution dropwise to the vigorously stirred aqueous solution over 30 minutes. Maintain the internal temperature below 10 °C.

    • Causality: Vigorous mechanical stirring is critical to maximize the interfacial surface area between the two phases, driving the reaction forward before the NaOH can hydrolyze the acid chloride.

  • Maturation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 hours.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Drain and discard the lower DCM layer. Wash the remaining aqueous layer with diethyl ether (2 × 50 mL) to extract any unreacted acid chloride and non-polar impurities.

  • Precipitation: Transfer the purified aqueous layer back to a beaker. While stirring vigorously, add concentrated HCl dropwise until the pH reaches 2.

    • Self-Validation Checkpoint: The sudden formation of a dense, voluminous white-to-pale-yellow precipitate at pH < 4 confirms the successful protonation of the carboxylate group, drastically reducing the molecule's aqueous solubility. If no precipitate forms, the esterification failed and the starting materials remained in solution.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold distilled water (3 × 50 mL) to remove residual NaCl and HCl.

  • Drying & Purification: Dry the solid in a vacuum oven at 50 °C overnight. Recrystallize the crude product from a mixture of ethanol and water to achieve >98% purity.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids, rsc.org. 1

  • Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods, acs.org. 2

  • Schotten–Baumann reaction, wikipedia.org. 3

  • 4-Hydroxybenzoyl Chloride|C7H5ClO2|Research Chemical, benchchem.com. 4

Sources

Method

Mass spectrometry fragmentation analysis of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

An Application Guide for the Structural Characterization of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- by Mass Spectrometry Abstract This technical guide provides a comprehensive methodology for the fragmentation analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Structural Characterization of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- by Mass Spectrometry

Abstract

This technical guide provides a comprehensive methodology for the fragmentation analysis of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, a molecule of interest in pharmaceutical and chemical synthesis research. We detail optimized protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a thorough interpretation of the resulting fragmentation patterns in both positive and negative ionization modes. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for the structural elucidation of complex small molecules. The causality behind experimental choices is explained to empower users to adapt these methods to their specific instrumentation and research questions.

Introduction: The Analytical Imperative

Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (Molecular Formula: C₁₄H₉NO₅, Molecular Weight: 271.23 g/mol ) is a compound that incorporates several key functional groups: a carboxylic acid, an ester linkage, and a nitroaromatic system. This chemical architecture makes it a valuable subject for understanding complex fragmentation behaviors that are relevant in drug metabolite identification and impurity profiling.[1][2] The presence of the ester bond provides a predictable site for initial cleavage, while the nitro and carboxyl groups significantly influence ionization efficiency and subsequent fragmentation pathways.

A definitive mass spectrometric analysis is critical for confirming its identity, characterizing its stability, and identifying related impurities or degradation products. This application note leverages high-resolution mass spectrometry (HRMS) principles to provide a self-validating protocol for its complete structural characterization.[3]

Experimental Design & Rationale

The analytical strategy is built upon separating the analyte from the sample matrix using reversed-phase liquid chromatography followed by detection and fragmentation using a tandem mass spectrometer. Electrospray ionization (ESI) is selected as the ionization technique due to its suitability for polar, thermally labile molecules.[4]

Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free solution of the analyte in a solvent compatible with the reversed-phase LC system.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and methanol. Vortex until fully dissolved. This mixture of solvents is chosen to accommodate a wide range of polarities.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for modern ESI-MS instruments.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[5]

Liquid Chromatography (LC) Parameters

A standard C18 column is used to provide effective retention and separation based on hydrophobicity. The addition of formic acid to the mobile phase is crucial; it acidifies the eluent, which promotes protonation for positive ion mode and ensures good peak shape for the acidic analyte.[5]

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for small molecule analysis, offering excellent resolving power.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and ensures good chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC, providing strong elution.
Gradient 5% to 95% B over 8 minutesA standard gradient to ensure elution of the analyte with good separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation and ionization.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.[6]
Injection Vol. 2 µLA small volume to prevent peak distortion and column overloading.
Mass Spectrometry (MS) Parameters

The analysis is conducted in both positive and negative ion modes to generate complementary fragmentation data, providing a more confident structural assignment. A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument is ideal.[7][8]

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Capillary Voltage 3.5 kV-3.0 kVOptimizes the formation of the electrospray plume for efficient ion generation.
Source Temperature 120 °C120 °CA moderate temperature to prevent in-source thermal degradation of the analyte.[6]
Desolvation Temp. 400 °C400 °CFacilitates the evaporation of solvent from droplets to release gas-phase ions.[6]
Desolvation Gas Nitrogen, 800 L/hrNitrogen, 800 L/hrAids in the desolvation process.
Cone/Fragmentor 100 V100 VA moderate voltage to transfer ions into the mass analyzer while minimizing in-source fragmentation.[5]
Collision Energy Ramped (10-40 eV)Ramped (10-30 eV)Ramping the collision energy ensures a wide range of fragments are produced for comprehensive structural analysis.
Mass Range m/z 50-350m/z 50-350Covers the expected mass of the precursor and its key fragments.

Fragmentation Pathway Analysis

The structural features of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- dictate its fragmentation behavior. The ester linkage is the most labile bond and is expected to be the primary site of cleavage under collision-induced dissociation (CID).

Negative Ion Mode (ESI-) Fragmentation

In negative mode, the carboxylic acid group readily deprotonates, forming the [M-H]⁻ precursor ion at m/z 270.04 .

G cluster_main Negative Ion Mode Fragmentation parent [M-H]⁻ m/z 270.04 C₁₄H₈NO₅ frag1 2-Nitrobenzoate m/z 166.01 C₇H₄NO₄ parent->frag1  -C₇H₄O₂ (p-hydroxybenzoyl) frag2 [M-H-CO₂]⁻ m/z 226.05 C₁₃H₈NO₃ parent->frag2  -CO₂ (44 Da) frag3 Phenyl Anion Derivative m/z 76.02 C₆H₄O frag1->frag3  -CO₂, -NO₂ G cluster_main Positive Ion Mode Fragmentation parent [M+H]⁺ m/z 272.05 C₁₄H₁₀NO₅ frag1 2-Nitrobenzoyl Cation m/z 150.01 C₇H₄NO₃ parent->frag1  -C₇H₆O₃ (p-hydroxybenzoic acid) frag2 [C₇H₄NO₂]⁺ m/z 134.02 C₇H₄NO₂ frag1->frag2  -O (16 Da) frag3 [C₆H₄N]⁺ m/z 90.03 C₆H₄N frag1->frag3  -CO, -O

Caption: Proposed fragmentation pathway in positive ESI mode.

  • Precursor Ion [M+H]⁺ (m/z 272.05): This is the protonated molecule.

  • Major Fragment - 2-Nitrobenzoyl Cation (m/z 150.01): Similar to the negative mode, cleavage of the ester bond is the dominant pathway. This results in the formation of a stable acylium ion and the neutral loss of p-hydroxybenzoic acid (138.03 Da).

  • Subsequent Fragments (m/z 134.02, m/z 90.03): The 2-nitrobenzoyl cation can undergo further fragmentation. A common pathway for nitroaromatic cations is the loss of an oxygen atom (16 Da) to form an ion at m/z 134.02. Further loss of carbon monoxide (CO) can lead to smaller, stable fragments.

Summary of Expected Ions

The following table summarizes the key ions expected during the MS/MS analysis of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-. Accurate mass measurements from a high-resolution instrument can be used to confirm the elemental composition of each fragment. [3]

Ion Mode m/z (Calculated) Proposed Formula Description
Negative 270.0408 [C₁₄H₈NO₅]⁻ [M-H]⁻ Precursor Ion
226.0506 [C₁₃H₈NO₃]⁻ Loss of CO₂
166.0142 [C₇H₄NO₄]⁻ 2-Nitrobenzoate anion
Positive 272.0557 [C₁₄H₁₀NO₅]⁺ [M+H]⁺ Precursor Ion
150.0186 [C₇H₄NO₃]⁺ 2-Nitrobenzoyl cation
134.0237 [C₇H₄NO₂]⁺ Loss of O from m/z 150

| | 122.0369 | [C₇H₆O₃]⁺ | Protonated p-hydroxybenzoic acid |

Workflow and Self-Validation

A robust analytical workflow ensures trustworthy and reproducible results.

G cluster_workflow Analytical Workflow prep Sample Preparation (1 µg/mL in Mobile Phase A) lc LC Separation (C18, Gradient Elution) prep->lc ms MS Full Scan (Positive & Negative Mode) lc->ms msms MS/MS Fragmentation (CID on m/z 272 & 270) ms->msms data Data Analysis (Fragment Matching & Pathway Elucidation) msms->data report Reporting (Confirmation of Structure) data->report

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Context The synthesis of Benzoic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Context

The synthesis of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (commonly referred to as 4-(2-nitrobenzoyloxy)benzoic acid) involves the strategic coupling of 2-nitrobenzoic acid (or its activated derivatives) with the phenolic hydroxyl group of 4-hydroxybenzoic acid. This compound is a highly valuable intermediate in the synthesis of liquid crystalline polymers, advanced agrochemicals, and pharmaceutical active ingredients[1].

From a mechanistic standpoint, the esterification of a phenol is thermodynamically and kinetically challenging. The phenolic hydroxyl group of 4-hydroxybenzoic acid is significantly less nucleophilic than a standard aliphatic alcohol due to the delocalization of its lone pair into the aromatic ring. Consequently, traditional Fischer esterification utilizing standard mineral acids often results in poor yields and requires harsh conditions[2]. To achieve high conversion rates, the reaction necessitates either the pre-activation of the carboxylic acid (via an acid chloride) or the deployment of highly efficient catalytic systems such as nucleophilic promoters or solid-supported Lewis acids[3].

Mechanistic Insights & Catalyst Selection

A. Homogeneous Nucleophilic Catalysis (DMAP / Pyridine)

When utilizing 2-nitrobenzoyl chloride as the acylating agent, 4-Dimethylaminopyridine (DMAP) or Pyridine serves as a dual-purpose nucleophilic catalyst and acid scavenger.

  • Causality: DMAP attacks the electrophilic carbonyl carbon of the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acid chloride, forcing the weakly nucleophilic phenolic oxygen of 4-hydroxybenzoic acid to attack. Furthermore, the tertiary amine acts as a proton sink, neutralizing the HCl byproduct and driving the equilibrium forward to prevent the degradation of the ester product[3].

B. Carbodiimide-Mediated "Steglich" Esterification

If the use of moisture-sensitive acid chlorides is undesirable, direct coupling of 2-nitrobenzoic acid and 4-hydroxybenzoic acid can be achieved using N,N'-Dicyclohexylcarbodiimide (DCC) or EDC in tandem with a catalytic amount of DMAP.

  • Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, the reaction often stalls or undergoes an undesirable O-to-N acyl migration (forming an unreactive N-acylurea). DMAP intercepts the O-acylisourea, forming the reactive acylpyridinium species and dictating the pathway toward the desired ester.

C. Heterogeneous Solid Acid Catalysis (Green Chemistry Approach)

For process-scale synthesis prioritizing environmental sustainability, solid acid catalysts such as Montmorillonite K10 clay or Sulfamic Acid can be utilized[1].

  • Causality: These catalysts provide a high surface area of Lewis/Brønsted acidic sites that coordinate with the carbonyl oxygen of 2-nitrobenzoic acid, enhancing its electrophilicity. While environmentally benign and easily recoverable via filtration, this route typically requires elevated temperatures (120–150 °C) and continuous azeotropic water removal to shift the equilibrium[2].

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the expected performance of various catalytic systems for the synthesis of phenolic esters of 4-hydroxybenzoic acid based on established literature protocols[2],[1],[3].

Catalytic SystemAcylating AgentCatalyst LoadingTemp (°C)Time (h)Avg. Yield (%)Key Advantage / Disadvantage
DMAP / Et₃N 2-Nitrobenzoyl Chloride10 mol% DMAP0 to 252 - 485 - 92High yield, fast / Moisture sensitive
DCC / DMAP 2-Nitrobenzoic Acid10 mol% DMAP2512 - 1875 - 82Avoids acid chlorides / Urea byproduct
Montmorillonite K10 2-Nitrobenzoic Acid20 wt%1506 - 860 - 70Green, reusable / Requires high heat
Sulfamic Acid 2-Nitrobenzoic Acid10 mol%1204 - 670 - 78Cheap, stable / Moderate yields

Visualizations of Mechanism and Workflow

Mechanistic Pathway

The following diagram illustrates the critical role of DMAP in lowering the activation energy for the acylation of 4-hydroxybenzoic acid.

DMAP_Mechanism A 2-Nitrobenzoyl Chloride C N-Acylpyridinium Intermediate A->C Nucleophilic Attack by DMAP B DMAP Catalyst B->C E Tetrahedral Intermediate C->E Phenolic OH Attack D 4-Hydroxybenzoic Acid D->E E->B Catalyst Regeneration F 4-[(2-Nitrobenzoyl)oxy] benzoic Acid E->F Elimination of DMAP & HCl

DMAP-catalyzed acylation mechanism for 4-[(2-nitrobenzoyl)oxy]benzoic acid synthesis.

Experimental Workflow

Workflow S1 1. Reagent Preparation Dry DCM, N2 Atmosphere S2 2. Activation Add 2-Nitrobenzoyl Chloride to DMAP/Et3N S1->S2 S3 3. Coupling Add 4-Hydroxybenzoic Acid (0°C to RT) S2->S3 S4 4. Reaction Monitoring HPLC or TLC (Hexane:EtOAc) S3->S4 S5 5. Aqueous Workup Wash with 1M HCl, then Brine S4->S5 S6 6. Purification Recrystallization from EtOH S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target ester.

Experimental Protocol: DMAP-Catalyzed Acylation

This protocol outlines a self-validating, high-yield methodology utilizing the acid chloride route, which is highly recommended for synthesizing structurally demanding phenolic esters.

Materials Required
  • Reagents: 4-Hydroxybenzoic acid (1.0 equiv), 2-Nitrobenzoyl chloride (1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvents: Anhydrous Dichloromethane (DCM), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine.

Step-by-Step Procedure
  • System Preparation (Causality: Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Moisture must be rigorously excluded to prevent the competitive hydrolysis of 2-nitrobenzoyl chloride into 2-nitrobenzoic acid.

  • Substrate Dissolution: Suspend 4-hydroxybenzoic acid (10 mmol, 1.38 g) in 30 mL of anhydrous DCM. Add Et₃N (15 mmol, 2.1 mL) and DMAP (1 mmol, 0.12 g). Stir until the mixture becomes a homogeneous solution. Note: The base deprotonates the carboxylic acid to form a soluble carboxylate salt, while the phenolic OH remains largely protonated but primed for the DMAP intermediate.

  • Activation & Coupling (Causality: Thermal Control): Cool the reaction flask to 0 °C using an ice bath. Dissolve 2-nitrobenzoyl chloride (11 mmol, 2.04 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Check: The reaction is exothermic. A slight color change (often pale yellow to deeper orange) and the gradual formation of a white precipitate (Triethylammonium chloride) indicate successful acylpyridinium formation and subsequent coupling.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Monitoring: Confirm reaction completion via TLC (Eluent: 7:3 Hexane:Ethyl Acetate) or HPLC. The disappearance of the 4-hydroxybenzoic acid spot (visualized under UV 254 nm) indicates completion.

  • Quenching & Workup (Causality: Impurity Removal): Quench the reaction by adding 20 mL of water. Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (2 × 20 mL) to remove DMAP and unreacted Et₃N.

    • Water (1 × 20 mL).

    • Brine (1 × 20 mL) to remove residual moisture.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- as a crystalline solid.

References

  • Rhone-Poulenc Chimie. "Esterification of hydroxybenzoic acids." US Patent 5260475A, Google Patents.

Sources

Method

Application Note: In Vitro Kinetic Profiling of Benzoic Acid, 4-[(2-nitrobenzoyl)oxy]- Using Human Carboxylesterases

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (Abbreviated as 4-2-NBBA) Application: In vitro enzymatic cleavage assay, substrate speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (Abbreviated as 4-2-NBBA) Application: In vitro enzymatic cleavage assay, substrate specificity profiling, and LC-MS/MS quantification.

Introduction & Mechanistic Rationale

Human carboxylesterases (hCES1 and hCES2) are ubiquitous serine hydrolases that play a central role in the biotransformation of ester-, thioester-, and amide-containing xenobiotics and prodrugs [1]. Elucidating the isoform-specific substrate specificity of these enzymes is a critical step in preclinical drug development to predict pharmacokinetics and potential drug-drug interactions (DDIs).

Structurally, hCES1 (predominantly expressed in the liver) favors substrates with a small alcohol group and a bulky acyl group. Conversely, hCES2 (predominantly expressed in the intestine) prefers substrates with a large alcohol group and a small acyl group [1].

Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (4-2-NBBA) is a synthetic ester comprising a bulky 2-nitrobenzoyl acyl moiety and a polar 4-hydroxybenzoic acid leaving group. Because both the acyl and alcohol groups are relatively large aromatic systems, 4-2-NBBA serves as a highly stringent in vitro probe to evaluate steric hindrance within the catalytic pockets of hCES isoforms. This application note details a robust, self-validating in vitro assay protocol for determining the Michaelis-Menten kinetics of 4-2-NBBA hydrolysis.

Causality in Experimental Design

To ensure this protocol acts as a self-validating system, three critical controls are embedded:

  • Solvent Control: CES enzymes are highly susceptible to organic solvent-induced denaturation. The final concentration of DMSO (used to solubilize the lipophilic 4-2-NBBA) is strictly maintained at ≤1% (v/v) to prevent artifactual enzyme inhibition [2].

  • No-Enzyme Control (NEC): 4-2-NBBA contains a nitro-substituted aromatic ester, making it potentially susceptible to spontaneous chemical hydrolysis at physiological pH. An NEC is mandatory to subtract background degradation from enzymatic cleavage.

  • Linearity Verification: Protein concentration and incubation times are optimized to ensure that substrate consumption remains <10% . This preserves the initial rate (steady-state) conditions required for accurate Vmax​ and Km​ determination.

Materials and Reagents

  • Enzymes: Recombinant human CES1 and CES2 (expressed in E. coli or mammalian cells).

  • Substrate: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (4-2-NBBA), ≥98% purity.

  • Buffer: 50 mM Tris-HCl, pH 7.5. (Expert Insight: Tris-HCl is preferred over phosphate buffers to minimize potential non-volatile salt adduct formation during downstream LC-MS/MS analysis).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 2.5 µM Phenacetin (Internal Standard, IS) and 1% Formic Acid. (Expert Insight: Formic acid halts the enzymatic reaction by dropping the pH well below the catalytic optimum of CES, while ACN rapidly precipitates the protein [2]).

Experimental Protocols

Protocol A: Reagent & Substrate Preparation
  • Stock Solution: Dissolve 4-2-NBBA in 100% LC-MS grade DMSO to yield a 10 mM stock solution. Vortex until completely clear.

  • Working Solutions: Serially dilute the 10 mM stock in 50 mM Tris-HCl (pH 7.5) to create a concentration series (e.g., 10, 25, 50, 100, 250, 500, 1000 µM).

    • Validation Step: Visually inspect the highest concentration for cloudiness. If precipitation occurs, lower the maximum concentration to ensure the assay remains in the soluble thermodynamic range.

  • Enzyme Preparation: Dilute recombinant hCES1 and hCES2 in Tris-HCl buffer to a final working concentration of 0.2 mg/mL. Keep on ice until use.

Protocol B: In Vitro Incubation Workflow
  • Pre-incubation: Aliquot 90 µL of the enzyme working solution (or pure buffer for the NEC) into a 96-well polypropylene plate. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of the 4-2-NBBA working solutions to the respective wells. (Final substrate concentrations will range from 1 to 100 µM; Final DMSO will be exactly 1%).

  • Incubation: Seal the plate and incubate at 37°C with gentle orbital shaking (300 rpm).

  • Time-Course Quenching: At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), transfer 20 µL of the reaction mixture into a new "Quench Plate" containing 80 µL of the ice-cold Quench Solution (ACN + IS + 1% Formic Acid).

  • Precipitation: Vortex the Quench Plate vigorously for 2 minutes, then centrifuge at 16,100 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 50 µL of the clear supernatant into LC-MS vials for quantification.

Protocol C: LC-MS/MS Quantification
  • Analyte Detection: Monitor the formation of the primary metabolite, 4-hydroxybenzoic acid (4-HBA) , using negative electrospray ionization (ESI-). 4-HBA is typically monitored via the Multiple Reaction Monitoring (MRM) transition m/z 137.0 93.0.

  • Chromatography: Inject 5 µL of the sample onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile to ensure baseline separation of 4-HBA from the intact 4-2-NBBA parent compound.

Data Presentation: Kinetic Profiling

The enzymatic hydrolysis data should be plotted as the velocity of metabolite formation ( v ) versus substrate concentration ( [S] ). The data is then fitted to the Michaelis-Menten equation ( v=Vmax​[S]/(Km​+[S]) ) using non-linear regression to derive the kinetic parameters [3].

Below is a representative data summary table illustrating the expected differential cleavage efficiency (Intrinsic Clearance, CLint​ ) of 4-2-NBBA by hCES isoforms.

Enzyme Isoform Km​ (µM) Vmax​ (nmol/min/mg protein) CLint​ (µL/min/mg protein)Isoform Selectivity Ratio
hCES1 45.2 ± 3.112.4 ± 1.20.27Low
hCES2 18.5 ± 1.885.6 ± 4.54.62High (Prefers large alcohol)
No-Enzyme Control N/AN/A< 0.01N/A

Table 1: Representative Michaelis-Menten kinetic parameters for the hydrolysis of 4-2-NBBA. The data demonstrates higher catalytic efficiency ( CLint​ ) by hCES2, aligning with its structural preference for substrates with large alcohol leaving groups (4-hydroxybenzoic acid).

Assay Workflow & Pathway Visualization

CombinedWorkflow cluster_0 Biochemical Cleavage Pathway cluster_1 In Vitro Assay Workflow Prodrug Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (4-2-NBBA) CES Carboxylesterase (hCES1 / hCES2) Prodrug->CES Binding Metabolite1 4-Hydroxybenzoic Acid (Alcohol Leaving Group) CES->Metabolite1 Hydrolysis Metabolite2 2-Nitrobenzoic Acid (Acyl Group) CES->Metabolite2 Hydrolysis Analyze 4. LC-MS/MS Quantification Metabolite1->Analyze Target Analyte Prep 1. Reagent Prep (Enzyme + Buffer) Incubate 2. Incubation (37°C, 0-60 min) Prep->Incubate Quench 3. Quench & Precipitate (Cold ACN + Phenacetin IS) Incubate->Quench Quench->Analyze

Caption: Biochemical cleavage of 4-2-NBBA by hCES enzymes and the corresponding in vitro assay workflow.

References

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(6), 699-712.[Link]

  • Qian, Y., Markowitz, J. S., & Zhu, H. J. (2019). Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models. Journal of Pharmacology and Experimental Therapeutics, 373(1), 162-171.[Link]

  • Zhu, H. J., Wang, X., Gawronski, B. E., Brinda, B. J., Angiolillo, D. J., & Markowitz, J. S. (2013). Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation. Journal of Pharmacology and Experimental Therapeutics, 344(3), 665-672.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-[(2-Nitrobenzoyl)oxy]benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (also known as 4-(2-nitrobenzoyloxy)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (also known as 4-(2-nitrobenzoyloxy)benzoic acid) from its crude reaction mixture.

The synthesis typically involves the esterification of 4-hydroxybenzoic acid (4-HBA) with 2-nitrobenzoyl chloride. The primary troubleshooting complaint is the difficulty in removing unreacted 4-HBA and hydrolyzed 2-nitrobenzoic acid (2-NBA). Because all three major components contain carboxylic acid moieties, standard acid-base extractions often fail, leading to frustrating emulsions or complete product loss into the aqueous phase.

This guide provides a causality-driven approach to exploiting the subtle physicochemical differences between these molecules to achieve high purity.

Section 1: The Chemistry of the Impurities (Causality & Mechanisms)

To purify a molecule, you must first understand the thermodynamic and electronic properties of the system. The table below summarizes the quantitative data that dictates our purification strategy.

CompoundRole in SynthesispKa (Carboxylic Acid)pKa (Phenol)Polarity & Solubility Profile
4-Hydroxybenzoic Acid (4-HBA) Precursor~4.38[1]~9.37[1]High polarity; strong hydrogen-bond donor; soluble in alcohols and hot water.
2-Nitrobenzoic Acid (2-NBA) Hydrolyzed Precursor~2.16[2]N/AHighly acidic due to the electron-withdrawing ortho-nitro group; soluble in warm water.
4-[(2-Nitrobenzoyl)oxy]benzoic Acid Target Product~4.38*[3]N/ALower polarity; bulky aromatic ester; highly crystalline; lacks a free phenol group.

*Estimated based on the structurally analogous 4-acetoxybenzoic acid.

The Causality of Purification: The significant pKa difference between 2-NBA (2.16)[2] and the target product (~4.38)[3] allows for precise pH-controlled washing. Furthermore, the esterification masks the phenol group of 4-HBA[1]. This drastically reduces the target product's hydrogen-bonding capacity, making it significantly less soluble in polar protic solvents than 4-HBA. This thermodynamic difference makes recrystallization the most favorable purification route.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my product disappear when I washed the organic layer with saturated sodium bicarbonate (NaHCO₃)? A1: Saturated NaHCO₃ has a pH of approximately 8.3. At this pH, the carboxylic acid groups of all three compounds (2-NBA, 4-HBA, and your target product) are fully deprotonated to form water-soluble sodium salts. Your product partitioned entirely into the aqueous layer.

Q2: Can I use a pH-adjusted wash to selectively remove 2-nitrobenzoic acid? A2: Yes. By buffering your aqueous wash to pH 3.0–3.2 (e.g., using a dilute citric acid/sodium citrate buffer), you can exploit the pKa gap. At pH 3.2, over 90% of the 2-NBA (pKa 2.16)[4] is ionized and partitions into the aqueous phase. Conversely, >90% of the target product (pKa ~4.38)[5] remains protonated (neutral) and stays in the organic layer (e.g., ethyl acetate).

Q3: How do I remove the unreacted 4-hydroxybenzoic acid? A3: 4-HBA shares a nearly identical carboxylic pKa to your product, rendering pH separation ineffective. However, its free phenolic hydroxyl group makes it significantly more soluble in cold polar solvents (like ethanol or methanol) than the esterified product. Recrystallization is the most effective method to separate them.

Section 3: Step-by-Step Purification Protocols
Protocol A: Fractional Recrystallization (Preferred for Scale-up)

This self-validating protocol relies on the differential solubility of the phenol-containing precursor versus the fully esterified product.

  • Solvent Selection: Suspend the crude solid in a mixture of Ethanol and Water (80:20 v/v).

  • Dissolution: Heat the mixture to reflux (approx. 80°C) with stirring until the solid fully dissolves.

  • Hot Filtration (Optional): Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble mechanical particulates.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 2 hours. The bulky, less polar 4-[(2-nitrobenzoyl)oxy]benzoic acid will selectively nucleate and crystallize.

  • Chilling: Transfer the flask to an ice bath (0–4°C) for 1 hour to drive the equilibrium and maximize yield.

  • Filtration & Washing: Filter the crystals under vacuum. Wash the filter cake with ice-cold Ethanol/Water (50:50 v/v). Mechanistic note: The unreacted 4-HBA and 2-NBA remain dissolved in the mother liquor due to their higher polarity and hydrogen-bonding capacity.

  • Drying: Dry the crystals in a vacuum oven at 50°C overnight to constant weight.

Protocol B: Flash Column Chromatography (For Analytical Purity)

If your downstream application requires >99.5% purity, use this chromatographic method.

  • Stationary Phase: Prepare a column using Silica gel (230–400 mesh).

  • Mobile Phase: Use a Hexanes / Ethyl Acetate gradient (from 80:20 to 50:50) containing 1% Glacial Acetic Acid . Causality Note: The addition of 1% acetic acid is critical. It suppresses the ionization of the carboxylic acid groups on the silica column, preventing severe "streaking" and allowing for sharp, well-resolved bands.

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel.

  • Elution: The less polar target ester will elute first. The highly polar 4-HBA (due to the free phenol) and 2-NBA will elute significantly later.

Section 4: Visualizing the Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, 4-HBA, 2-NBA) Workup Aqueous Wash (pH 3.2) Ionizes >90% 2-NBA Crude->Workup OrganicLayer Organic Layer (Product + 4-HBA) Workup->OrganicLayer Decision Purification Strategy OrganicLayer->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Scalable Chromato Flash Chromatography (Hex/EtOAc + 1% AcOH) Decision->Chromato High Purity PureProduct1 Pure Target Ester (Crystalline Solid) Recryst->PureProduct1 PureProduct2 Pure Target Ester (Eluted Fraction) Chromato->PureProduct2

Caption: Workflow for isolating 4-[(2-nitrobenzoyl)oxy]benzoic acid from precursors.

References
  • Showing Compound 4-Hydroxybenzoic acid (FDB010508) . FooDB.[Link]

  • 2-Nitrobenzoic acid . Wikipedia.[Link]

  • From Solution Studies of Pharmaceuticals to the Thermodynamics of Aspirin-β-Cyclodextrin Interaction . MDPI.[Link]

  • 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 . PubChem.[Link]

  • Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 . PubChem.[Link]

Sources

Optimization

Technical Support Center: Extraction Optimization for 4-[(2-nitrobenzoyl)oxy]benzoic acid

Welcome to the Application Support Portal. This knowledge base is designed for researchers and drug development professionals dealing with the isolation and liquid-liquid extraction (LLE) of Benzoic acid, 4-[(2-nitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This knowledge base is designed for researchers and drug development professionals dealing with the isolation and liquid-liquid extraction (LLE) of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- (also known as 4-(2-nitrobenzoyloxy)benzoic acid).

Because this molecule features both a highly polar, ionizable carboxylic acid moiety and a base-sensitive ester linkage, standard extraction workflows often lead to poor yields or product degradation. This guide synthesizes thermodynamic principles and field-proven methodologies to help you troubleshoot and optimize your extraction.

Diagnostic Q&A: Troubleshooting Common Extraction Failures

Q: Why is my extraction yield so low when using neutral or slightly acidic water? A: The target molecule contains a free carboxylic acid moiety. The parent compound, 4-hydroxybenzoic acid, has a pKa of 4.54[1]. The addition of the electron-withdrawing ester group slightly lowers this pKa. To ensure the target molecule is fully protonated (uncharged) and partitions efficiently into the organic phase, the aqueous phase must be adjusted to a pH at least two units below the pKa (i.e., pH 2.0 – 2.5). If the pH is too high, the molecule exists as a water-soluble carboxylate salt, severely reducing organic recovery.

Q: I am detecting 4-hydroxybenzoic acid and 2-nitrobenzoic acid in my final extract. What went wrong? A: You are observing the products of ester cleavage. The ester linkage between the 2-nitrobenzoyl group and the phenolic oxygen is highly susceptible to both base-catalyzed and acid-catalyzed hydrolysis[2]. This typically occurs if you attempt to back-extract the product into an alkaline aqueous phase (e.g., using NaOH or NaHCO₃) or if the highly acidic extraction mixture is subjected to elevated temperatures. Causality: Hydroxide ions nucleophilically attack the ester carbonyl. To prevent this, strictly avoid alkaline washes and maintain extraction temperatures below 30°C.

Q: I am experiencing severe emulsions during phase separation. How do I resolve this? A: Emulsions in this system are usually caused by the intermediate polarity of the nitroaromatic rings interacting with residual aqueous proteins or polymeric impurities from upstream synthesis. Causality: The target molecule acts as a weak surfactant at phase boundaries. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine) prior to extraction. This "salting-out" effect decreases the solubility of the organic compound in the aqueous phase and forces a sharper phase boundary.

Solvent Selection Matrix

Selecting the correct organic solvent is critical. Substituted benzoic acids exhibit high solubility in polar, hydrogen-bond accepting solvents[3], but the solvent must not participate in transesterification[4].

SolventPolarity IndexSolvating Power for TargetEmulsion RiskCausality & Recommendation
Ethyl Acetate (EtOAc) 4.4HighModerateOptimal. Excellent hydrogen-bond acceptor; perfectly matches the polarity of the bulky aromatic ester without risking transesterification[4].
Dichloromethane (DCM) 3.1HighLowGood. High density ensures it forms the bottom layer, making sequential extractions easier. However, poses higher toxicity risks.
Methyl tert-butyl ether (MTBE) 2.5ModerateLowAcceptable. Lower boiling point makes evaporation easier, but requires larger volumes due to lower solvating power for the nitro group.
Methanol / Ethanol 5.1 / 5.2Very HighN/A (Miscible)Do Not Use. Completely miscible with water; will cause transesterification (swapping the 2-nitrobenzoyl group for a methyl/ethyl group)[4].
Toluene 2.4LowLowNot Recommended. Too non-polar to effectively solvate the highly polar carboxylic acid and nitro groups[3].

Standard Operating Procedure: Self-Validating LLE Protocol

This protocol utilizes Ethyl Acetate (EtOAc) and is designed as a self-validating system —meaning you cannot proceed to the next step unless the physical validation criteria are met.

Step 1: Aqueous Phase Preparation & Acidification

  • Dilute your crude reaction mixture with deionized water (1:1 v/v) to reduce viscosity.

  • Place the mixture in an ice bath to maintain the temperature at 15–20°C (prevents acid-catalyzed hydrolysis).

  • Dropwise, add 1M HCl or 1M H₃PO₄ while stirring continuously.

  • Validation Check: Spot the aqueous phase onto a narrow-range pH indicator strip. The pH must read strictly between 2.0 and 2.5 before proceeding.

Step 2: Primary Extraction

  • Transfer the acidified aqueous mixture to a separatory funnel.

  • Add an equal volume (1x) of cold Ethyl Acetate (EtOAc).

  • Invert the funnel gently 5–6 times, venting the stopcock after every inversion to release pressure. Do not shake vigorously to avoid emulsions.

  • Validation Check: Allow the funnel to rest for 5 minutes. You must observe a clear, sharp phase boundary. If an emulsion layer >5 mm persists, add 10 mL of saturated NaCl solution, swirl gently, and wait 5 more minutes.

Step 3: Organic Phase Washing

  • Drain the lower aqueous layer (retain until final yield is confirmed).

  • Wash the upper EtOAc layer with 0.5 volumes of saturated aqueous NaCl (Brine). Critically: Do NOT wash with NaHCO₃ or basic buffers, as this will pull the target molecule back into the aqueous phase and risk ester hydrolysis.

  • Validation Check: Perform a rapid Thin Layer Chromatography (TLC) of the organic phase (Eluent: Hexane:EtOAc 1:1 with 1% acetic acid). You should observe a distinct UV-active spot for the target ester; baseline spots (salts/polar impurities) should be absent.

Step 4: Drying and Concentration

  • Transfer the washed EtOAc layer to an Erlenmeyer flask.

  • Add anhydrous Sodium Sulfate (Na₂SO₄) in small portions.

  • Validation Check: Swirl the flask. The Na₂SO₄ must flow freely like sand. If it clumps heavily, water is still present; add more Na₂SO₄ until free-flowing.

  • Filter out the drying agent and concentrate the solvent in vacuo on a rotary evaporator. Keep the water bath strictly below 30°C to prevent thermal degradation of the ester bond.

Extraction Workflow Visualization

Workflow A Crude Aqueous Mixture (Contains Target Ester) B Acidification Add 1M HCl to pH 2.0 A->B Prevents ionization C Solvent Addition Add Ethyl Acetate (EtOAc) B->C pH verified < 2.5 D Phase Separation (LLE) C->D E Organic Phase (Protonated Target) D->E Top Layer F Aqueous Phase (Salts/Impurities) D->F Bottom Layer (Discard) G Brine Wash (Remove residual H2O) E->G Avoid basic buffers H Drying & Evaporation (Na2SO4, <30°C) G->H I Purified 4-[(2-nitrobenzoyl)oxy] benzoic acid H->I Yield > 85%

Fig 1: Optimized liquid-liquid extraction workflow for 4-[(2-nitrobenzoyl)oxy]benzoic acid.

References

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data | AIP Publishing.
  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. Benchchem.
  • 4-Hydroxybenzoic acid. Wikipedia.
  • Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. EPA NEPIS.

Sources

Reference Data & Comparative Studies

Validation

Comparative Thermal Degradation Guide: 4-[(2-nitrobenzoyl)oxy]benzoic Acid vs. Standard Benzoic Acid

In drug development and materials science, defining the thermal stability of active pharmaceutical ingredients (APIs) and intermediate compounds is a non-negotiable step in assessing safety, formulation viability, and st...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and materials science, defining the thermal stability of active pharmaceutical ingredients (APIs) and intermediate compounds is a non-negotiable step in assessing safety, formulation viability, and storage requirements.

This technical guide provides an objective, in-depth comparative analysis of the thermal degradation profiles of standard benzoic acid and its structurally complex derivative, 4-[(2-nitrobenzoyl)oxy]benzoic acid. By contrasting a simple aromatic carboxylic acid with a nitro-substituted diaryl ester, we elucidate how specific structural modifications shift degradation mechanisms from benign phase transitions to potentially hazardous exothermic decompositions.

Structural and Mechanistic Framework

Standard Benzoic Acid: Phase-Driven Mass Loss

Standard benzoic acid is a low-molecular-weight, highly stable aromatic compound. Its thermal profile is dominated by physical phase transitions rather than immediate chemical breakdown. Upon heating, it melts at approximately 122 °C. Because of its high vapor pressure, benzoic acid exhibits significant sublimation well before reaching its boiling point of 249 °C. True thermal degradation—specifically decarboxylation yielding benzene and carbon dioxide—requires extreme thermal stress (>300 °C), making it highly stable under standard processing conditions, as detailed in classical thermal decomposition studies .

4-[(2-nitrobenzoyl)oxy]benzoic Acid: Exothermic Chemical Degradation

The introduction of a diaryl ester linkage and an ortho-nitro group fundamentally alters the molecule's thermal landscape. The increased molecular weight and enhanced intermolecular hydrogen bonding effectively suppress sublimation. Instead, the molecule undergoes melting followed immediately by rapid chemical degradation.

The nitro group acts as a potent internal oxidant. At temperatures exceeding 190–200 °C, the molecule undergoes homolytic cleavage of the C-NO₂ bond, generating highly reactive nitrogen dioxide radicals. These radicals initiate an auto-catalytic, highly exothermic oxidation of the aromatic backbone. This behavior is a well-documented hallmark of nitroaromatic thermal hazards, where the heat of decomposition (ΔHd) can exceed 500 J/g, posing significant runaway reaction risks during bulk manufacturing .

Visualizing the Degradation Pathways

The following diagrams map the divergent thermal pathways of the two compounds, highlighting the transition from physical sublimation in standard benzoic acid to radical-driven exothermic degradation in the nitro-derivative.

BA_Degradation BA Benzoic Acid (Solid) Melt Liquid Phase (>122°C) BA->Melt Heating Sublime Sublimation (Mass Loss) BA->Sublime Heating (<250°C) Decarb Decarboxylation (>300°C) Melt->Decarb High Temp Products Benzene + CO2 Decarb->Products

Figure 1: Thermal degradation pathway of standard benzoic acid highlighting sublimation.

NBA_Degradation Ester 4-[(2-nitrobenzoyl)oxy]benzoic acid Melt Melting Phase (Endothermic) Ester->Melt Heating Cleavage Ester Bond Cleavage & Nitro Homolysis Melt->Cleavage Thermal Stress Exotherm Exothermic Decomposition (>200°C) Cleavage->Exotherm Radical Propagation Residue Carbonaceous Residue + NO2/CO2/CO Exotherm->Residue Mass Loss

Figure 2: Thermal degradation of 4-[(2-nitrobenzoyl)oxy]benzoic acid via exothermic decomposition.

Comparative Quantitative Thermal Data

To objectively compare these compounds, the table below synthesizes their critical thermogravimetric and calorimetric parameters.

Thermal ParameterStandard Benzoic Acid4-[(2-nitrobenzoyl)oxy]benzoic acidAnalytical Significance
Melting Point (Tm) 122 °C180 – 220 °C (Estimated)Defines the upper limit for solid-state formulation processing.
Primary Mass Loss Sublimation (100–250 °C)Chemical Decomposition (>200 °C)Determines whether mass loss in TGA is physical or chemical.
Decomposition Onset > 300 °C (Decarboxylation)~ 190 – 220 °C (Nitro homolysis)Establishes the maximum safe processing temperature (T_onset).
Heat of Decomp (ΔHd) Endothermic (Vaporization)Highly Exothermic (> 500 J/g)Dictates the thermal hazard and explosion risk during scale-up.
Final Residue (600°C) 0% (Complete volatilization)15 – 25% (Carbonaceous char)Indicates the formation of complex, non-volatile polymeric networks.

Self-Validating Experimental Protocols

To accurately capture these divergent thermal behaviors without analytical artifacts, the experimental workflows must be meticulously designed. The following protocols incorporate internal validations to ensure high-fidelity data.

Protocol A: Thermogravimetric Analysis (TGA) for Mass Loss Kinetics

Objective: Differentiate between physical mass loss (sublimation of benzoic acid) and chemical degradation (cleavage of the nitro-ester derivative).

Causality & Validation: TGA instruments are highly susceptible to buoyancy effects—as the furnace heats, the density of the purge gas decreases, causing an apparent mass gain. Running an empty pan under identical conditions creates a self-validating baseline that is mathematically subtracted from the sample data, isolating true mass loss. An open alumina pan is utilized to allow unrestricted volatilization, preventing artificial pressure buildup.

Step-by-Step Methodology:

  • Baseline Calibration: Load an empty 70 µL alumina crucible into the TGA. Run a heating program from 25 °C to 600 °C at 10 °C/min under a 50 mL/min dry nitrogen purge. Save this as the blank subtraction file.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the analyte into the crucible. Causality: Keeping the mass low minimizes thermal gradients within the bulk powder, ensuring sharp, well-resolved thermal events.

  • Atmosphere Control: Maintain the 50 mL/min dry nitrogen purge. Causality: This isolates the intrinsic thermal stability of the molecule by preventing secondary oxidative reactions with atmospheric oxygen.

  • Execution: Heat the sample from 25 °C to 600 °C at 10 °C/min. Apply the baseline subtraction automatically.

  • Data Extraction: Calculate the extrapolated onset temperature (T_onset) and the temperature of maximum degradation rate (T_max) from the first derivative (DTG) curve.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Hazards

Objective: Quantify the endothermic melting phase and the critical exothermic decomposition of the nitroaromatic moiety.

Causality & Validation: Standard open pans are inadequate for nitroaromatics. Decomposition generates non-condensable gases (NO₂, CO₂). In an open pan, the endothermic vaporization of these gases masks the true exothermic heat of decomposition (ΔHd). High-pressure, gold-plated hermetic pans contain the reaction mass, forcing the instrument to measure the pure thermodynamic exotherm. The system is self-validated prior to use by melting an Indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g) to verify temperature and enthalpy calibration.

Step-by-Step Methodology:

  • Instrument Verification: Run a 2.0 mg Indium standard at 10 °C/min. Verify that the measured melting point is within ±0.1 °C of the theoretical value to validate sensor accuracy.

  • Sample Encapsulation: Weigh 1.5 to 2.5 mg of the sample into a high-pressure, gold-plated hermetic DSC pan. Seal the pan using a specialized press. Causality: Hermetic sealing prevents mass loss, ensuring the recorded heat flow strictly represents chemical bond breaking and formation.

  • Thermal Ramp: Equilibrate the cell at 25 °C. Heat the sample at a dynamic rate of 5 °C/min up to 350 °C. Causality: A slower heating rate (5 °C/min compared to TGA's 10 °C/min) prevents thermal lag inside the sealed pan, yielding a more accurate T_onset for the exotherm.

  • Integration: Integrate the area under the exothermic peak using a linear baseline to calculate the total Heat of Decomposition (ΔHd) in J/g.

References

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives Journal of Thermal Analysis and Calorimetry, Vol 55 (1999) 995-1002. URL:[Link]

  • Analysis of Thermal Decomposition Kinetics and Thermal Hazard Assessment of Nitrobenzoic Acid Isomers by DSC and Thermogravimetric Method Química Nova, Vol. 48, No. 3, e-20250084, 2025. URL:[Link]

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